N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

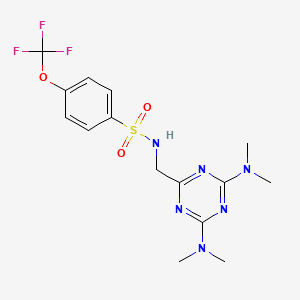

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a triazine-based compound characterized by a 1,3,5-triazine core substituted with two dimethylamino groups at the 4- and 6-positions. A methylene bridge links the triazine ring to a 4-(trifluoromethoxy)benzenesulfonamide moiety. The dimethylamino groups enhance electron-donating capacity, while the trifluoromethoxy substituent contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N6O3S/c1-23(2)13-20-12(21-14(22-13)24(3)4)9-19-28(25,26)11-7-5-10(6-8-11)27-15(16,17)18/h5-8,19H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPJGKYHGIWNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with dimethylamine under controlled conditions to form 4,6-bis(dimethylamino)-1,3,5-triazine.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.

Sulfonamide Formation: The final step involves the reaction of the triazine derivative with 4-(trifluoromethoxy)benzenesulfonyl chloride to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazine ring or the trifluoromethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group and the triazine ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Aminotriazine Derivatives

- Compound 52 (N-(2-methyl-3-((4-(4-((4-(trifluoromethoxy)benzyl)oxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide): Features a piperidinyl group and trifluoromethoxybenzyloxy substituents on the triazine. Unlike the target compound, it lacks sulfonamide functionality but includes an acetamide group. This structure showed sodium channel inhibition in pain models, suggesting that triazine derivatives with bulky substituents (e.g., piperidinyl) may enhance binding to neuronal targets .

- Compound A (N-(3-((4-(4-(4-chlorophenoxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)-2-methylphenyl)acetamide): Contains a chlorophenoxy-piperidinyl substituent.

Morpholino and Piperidinyl Derivatives

- Bis(morpholino-1,3,5-triazine) Derivatives (): Morpholino groups at the 4- and 6-positions introduce rigid, oxygen-containing heterocycles. Such compounds are often used in kinase inhibition studies due to their ability to form hydrogen bonds .

- 1-{4-[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}-3-{4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl}urea (): Combines morpholino-triazine with a urea linker and dimethylamino piperidine.

Sulfonamide and Sulfonylurea Analogues

Sulfonylurea Herbicides ():

- Triflusulfuron methyl ester : Contains a sulfonylurea bridge linked to a triazine ring. The sulfonylurea group is critical for herbicidal activity by inhibiting acetolactate synthase. In contrast, the target compound’s sulfonamide group may favor interactions with mammalian enzymes or receptors, such as cyclooxygenases or ion channels .

USP Iscotrizinol Related Compounds ():

- Compound C/D: Feature tert-butylcarbamoylphenylamino groups and a benzoate ester. These large, hydrophobic substituents likely reduce aqueous solubility compared to the target compound’s trifluoromethoxy group, which balances lipophilicity and polarity .

Analgesic Triazine Derivatives ()

- N-[2-(3-H/nitro-4-isobutyl phenyl) propanoyl]-N′-[4,6-bis-(2-Aryl anilido)-1,3,5-triazin-2-yl] hydrazine: Combines ibuprofen-like moieties with triazine-linked hydrazine. These derivatives demonstrated analgesic activity, possibly through cyclooxygenase (COX) inhibition. The target compound’s sulfonamide group may offer a similar mechanism but with enhanced selectivity due to the trifluoromethoxy group’s electron-withdrawing effects .

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and a benzene sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 392.39 g/mol. The unique combination of functional groups imparts significant chemical reactivity and biological potential.

Table 1: Structural Characteristics

| Component | Structure | Notable Features |

|---|---|---|

| Triazine Ring | Triazine | Contains dimethylamino groups |

| Benzene Sulfonamide | Benzene Sulfonamide | Enhances solubility and bioactivity |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 4-(trifluoromethoxy)benzenesulfonamide under controlled conditions.

Industrial Production

In industrial settings, continuous flow reactors and optimized reaction conditions are utilized to enhance efficiency and yield. Advanced purification techniques such as chromatography are employed to obtain high-purity compounds.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound can modulate the activity of specific enzymes and receptors, leading to various biological effects such as:

- Inhibition of Enzymatic Pathways: The compound has shown potential in inhibiting enzymes involved in cellular processes.

- Antimicrobial Activity: Similar compounds have demonstrated significant antimicrobial properties against various pathogens.

- Anticancer Properties: Some studies suggest that compounds with triazine structures exhibit cytotoxic effects on cancer cell lines.

Research Findings

Recent studies have highlighted the biological efficacy of similar triazine derivatives in various assays:

- Anticancer Activity: A study on related compounds indicated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values ranging from 3.96 to 4.38 μM .

- Enzyme Inhibition: Research has confirmed that triazine derivatives can effectively inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both humans and Plasmodium falciparum .

- Antimicrobial Effects: Compounds similar in structure have shown promising results against bacterial strains, suggesting potential applications in antimicrobial therapies .

Table 2: Summary of Biological Activities

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | Cytotoxicity (IC50: 3.96–4.38 μM) | |

| Enzyme Inhibition | DHODH | Inhibition confirmed | |

| Antimicrobial | Various Bacterial Strains | Significant inhibition |

Case Studies

Several case studies have explored the pharmacological properties of compounds related to this compound:

- A study demonstrated that a structurally similar compound exhibited selective cytotoxicity against non-small cell lung cancer cells (NCI-H522), indicating the potential for targeted cancer therapies.

- Another investigation revealed that triazine derivatives could induce apoptosis in cancer cells through modulation of key signaling pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and condensation. For example:

Triazine Core Functionalization : React 4,6-bis(dimethylamino)-1,3,5-triazine with a methylating agent (e.g., methyl iodide) under basic conditions to introduce the methyl group at the 2-position .

Sulfonamide Coupling : Attach 4-(trifluoromethoxy)benzenesulfonamide via a nucleophilic substitution reaction. Use polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ to enhance reactivity .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended.

Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry (1.2–1.5 equivalents of sulfonamide) to drive completion.

- Reflux temperatures (80–100°C) improve yield but require inert atmospheres to prevent decomposition .

Basic: Which analytical techniques are critical for characterizing its structure and purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, trifluoromethoxy at δ ~7.5–8.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

- Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical).

Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced: How can computational methods (e.g., DFT) predict its electronic properties and reactivity?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution .

- Reactivity Insights : Simulate nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as electrophilic center).

- Solvent Effects : Include PCM models to assess solvation energy in polar solvents (e.g., DMSO).

- Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Advanced: What strategies address contradictions in reported biological activity (e.g., herbicidal vs. antimicrobial effects)?

Answer:

Contradictions may arise from assay conditions or target specificity. Mitigation approaches include:

Dose-Response Studies : Test across concentrations (nM–µM) to identify IC₅₀/EC₅₀ values .

Target-Specific Assays :

- Enzyme Inhibition : For herbicidal activity, measure acetolactate synthase (ALS) inhibition via UV-Vis kinetics .

- Antimicrobial Screening : Use MIC assays against Gram-positive/-negative bacteria.

Structural Analog Comparison : Benchmark against known sulfonylureas (e.g., triflusulfuron methyl) to contextualize activity .

Advanced: How can crystallographic data inform the design of derivatives with enhanced binding affinity?

Answer:

- Crystal Structure Analysis : Identify key intermolecular interactions (e.g., hydrogen bonds between sulfonamide and protein backbone) .

- Derivative Design :

- Replace trifluoromethoxy with bulkier groups (e.g., pentafluorophenyl) to enhance hydrophobic interactions.

- Modify triazine substituents (e.g., ethyl instead of dimethylamino) to reduce steric hindrance.

- Docking Studies : Use AutoDock Vina to simulate binding poses in target enzymes (e.g., ALS) .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Answer:

- Regioselectivity Issues : Competing reactions at triazine positions (e.g., 2- vs. 4-substitution).

- Solution : Use bulky directing groups (e.g., tert-butyl) to block undesired sites .

- Scale-Up Risks : Exothermic reactions during sulfonamide coupling.

- Yield Optimization : Pilot batch trials with DOE (design of experiments) to identify critical parameters (e.g., pH, solvent ratio) .

Advanced: How does the trifluoromethoxy group influence metabolic stability in biological systems?

Answer:

- Metabolic Resistance : The CF₃O group is electron-withdrawing, reducing oxidative metabolism by cytochrome P450 enzymes.

- In Vitro Studies :

- Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Compare half-life (t₁/₂) with non-fluorinated analogs .

- In Silico Prediction : Use ADMET software (e.g., SwissADME) to estimate metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.